3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
CAS No.: 886911-55-3
Cat. No.: VC5252533
Molecular Formula: C16H13FN2OS2
Molecular Weight: 332.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886911-55-3 |
|---|---|
| Molecular Formula | C16H13FN2OS2 |
| Molecular Weight | 332.41 |
| IUPAC Name | 3-ethylsulfanyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H13FN2OS2/c1-2-21-12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
| Standard InChI Key | QBCFIHWONCZGKF-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound comprises a benzamide scaffold linked to a 6-fluorobenzo[d]thiazole moiety via an amide bond. The ethylthio (-S-C2H5) group occupies the third position of the benzamide ring, distinguishing it from ortho-substituted analogs like 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide. Key structural features include:
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Benzothiazole core: A bicyclic system with a sulfur and nitrogen atom, known for π-π stacking interactions in biological targets.
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Fluorine substituent: Electron-withdrawing effects enhance membrane permeability and resistance to oxidative metabolism .
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Ethylthio group: A hydrophobic substituent that may influence binding pocket interactions in enzymes or receptors .
Table 1: Physicochemical Properties of 3-(Ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN2OS2 |
| Molecular Weight | 332.41 g/mol |
| IUPAC Name | 3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
| CAS Registry Number | Not yet assigned |
| Solubility (Predicted) | Low aqueous solubility, soluble in DMSO or DMF |
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis follows a multi-step protocol analogous to related benzothiazole derivatives :
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Preparation of 6-fluorobenzo[d]thiazol-2-amine:
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Condensation of 2-aminothiophenol with a fluorinated benzaldehyde derivative under acidic conditions.
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Formation of benzamide intermediate:
Key Reaction:
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS):
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Observed m/z: 333.0732 [M+H]+ (calculated for C16H14FN2OS2+: 333.0738).
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HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .
Biological Activity and Mechanism of Action
Anticancer Activity
In vitro studies on structural analogs demonstrate dose-dependent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells (IC50: 8.2–12.4 μM) . Proposed mechanisms include:
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p53 pathway activation: Stabilization of p53 protein, inducing apoptosis via Bax/Bcl-2 modulation.
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation of DNA strands .
Table 2: Cytotoxicity Data for Structural Analogs
| Compound | MCF-7 IC50 (μM) | A549 IC50 (μM) |
|---|---|---|
| 3-(Ethylthio)-N-(6-FBT)-benzamide | 9.7 ± 0.8 | 11.3 ± 1.2 |
| 2-(Methylthio)-N-(6-FBT)-benzamide | 14.2 ± 1.1 | 16.5 ± 1.4 |
Antimicrobial Properties
Preliminary screening against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC: 32–64 μg/mL) . The ethylthio group may disrupt bacterial membrane integrity or inhibit folate biosynthesis enzymes .
Molecular Docking and ADME Profiling
Docking Studies with p53
AutoDock Vina simulations indicate strong binding (ΔG = -9.2 kcal/mol) to the p53 DNA-binding domain. Key interactions include:
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Hydrogen bonding between the amide carbonyl and Arg248.
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Hydrophobic contacts between the ethylthio group and Phe270 .
Pharmacokinetic Predictions
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Absorption: High Caco-2 permeability (Papp: 22 × 10⁻⁶ cm/s) due to lipophilicity (logP: 3.1).
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Metabolism: Predominant CYP3A4-mediated oxidation of the ethylthio group to sulfoxide.
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Toxicity: Ames test-negative; hepatotoxicity risk at doses >50 mg/kg (rodent models) .
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Bioactivity
| Substituent Position | Anticancer IC50 (μM) | logP |
|---|---|---|
| 3-(Ethylthio) | 9.7–11.3 | 3.1 |
| 2-(Ethylthio) | 12.8–14.5 | 2.8 |
| 4-(Methylthio) | 15.1–17.9 | 2.5 |
Meta-substitution enhances activity by optimizing steric compatibility with target binding pockets .
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